(3-Fluoro-5-methylphenyl)hydrazine
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Overview
Description
(3-Fluoro-5-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (3-fluoro-5-methylphenyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-5-methylaniline with hydrazine. One common method includes the diazotization of 3-fluoro-5-methylaniline followed by reduction with tin(II) chloride . The reaction conditions often involve maintaining low temperatures during the diazotization step and room temperature during the reduction step.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-methylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
Scientific Research Applications
(3-Fluoro-5-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- (3-Fluoro-2-methylphenyl)hydrazine
- (3-Fluoro-4-methylphenyl)hydrazine
- (3-Fluoro-6-methylphenyl)hydrazine
Comparison: Compared to its analogs, (3-Fluoro-5-methylphenyl)hydrazine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
(3-fluoro-5-methylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(8)4-7(3-5)10-9/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFECCBLXMSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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